Cas no 13193-53-8 (2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)

2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione is a heterocyclic compound featuring a quinazoline core substituted with an isopropyl group at the 2-position and a thione functional group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The thione moiety enhances its utility in metal coordination chemistry and as a precursor for further functionalization. Its stability under standard conditions and compatibility with a range of reaction conditions make it a versatile building block for researchers. The compound’s well-defined molecular architecture supports precise modifications, facilitating targeted applications in medicinal chemistry and material science.
2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione structure
13193-53-8 structure
Product Name:2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione
CAS No:13193-53-8
MF:C11H12N2S
MW:204.291380882263
CID:3079433
PubChem ID:1085715
Update Time:2025-08-05

2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione Chemical and Physical Properties

Names and Identifiers

    • 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione
    • 2-propan-2-yl-1H-quinazoline-4-thione
    • BRD-K33840568-001-07-4
    • 13193-53-8
    • HMS1705K11
    • CS-0237196
    • AKOS000291473
    • EN300-179813
    • 2-isopropyl-4(3H)-quinazolinethione
    • CHEMBL1604486
    • Z1889917310
    • 2-(propan-2-yl)-1,4-dihydroquinazoline-4-thione
    • G51632
    • SMR000071617
    • MLS000088593
    • HMS2375J23
    • AKOS000663442
    • Inchi: 1S/C11H12N2S/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14)
    • InChI Key: JQFZNBGEAOFSEC-UHFFFAOYSA-N
    • SMILES: S=C1C2C=CC=CC=2NC(C(C)C)=N1

Computed Properties

  • Exact Mass: 204.07211956Da
  • Monoisotopic Mass: 204.07211956Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 56.5Ų

2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione Pricemore >>

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Additional information on 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione

Comprehensive Overview of 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione (CAS No. 13193-53-8): Properties, Applications, and Research Insights

2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione (CAS No. 13193-53-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This quinazoline derivative belongs to a class of sulfur-containing compounds, which are increasingly studied for their diverse applications in drug discovery and material science. The presence of a thione group (-C=S) in its molecular framework distinguishes it from conventional quinazoline analogs, offering distinct reactivity and interaction profiles.

In recent years, the scientific community has shown growing interest in sulfur-functionalized heterocycles, driven by their relevance in medicinal chemistry. Searches for terms like "quinazoline thione derivatives" and "CAS 13193-53-8 applications" have surged, reflecting demand for innovative bioactive molecules. Researchers are particularly intrigued by the compound’s potential as a scaffold for kinase inhibitors or antimicrobial agents, aligning with global efforts to address antibiotic resistance and chronic diseases.

The synthesis of 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione typically involves cyclization reactions of thiourea derivatives with ortho-substituted aromatic precursors. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been explored to optimize yield and purity—topics frequently queried in academic forums. Analytical characterization via NMR spectroscopy, HPLC, and mass spectrometry confirms its structural integrity, while computational studies (e.g., molecular docking) predict its binding affinity toward biological targets.

Beyond pharmaceuticals, this compound’s photophysical properties have sparked interest in materials science. Its conjugated system and sulfur atom enable potential applications in organic semiconductors or sensors, areas trending in renewable energy and IoT device research. Environmental scientists also evaluate its degradation pathways, responding to public concerns about sustainable chemical design.

Ongoing studies focus on derivatization strategies to enhance the bioavailability and selectivity of CAS 13193-53-8-based compounds. Patent analyses reveal incremental innovations, particularly in crop protection formulations and anti-inflammatory therapies. As interdisciplinary collaborations expand, this molecule exemplifies how structural optimization bridges gaps between academic discovery and industrial applications.

In conclusion, 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione represents a versatile building block with untapped potential. Its alignment with trending search terms like "heterocyclic drug design 2024" and "eco-friendly agrochemicals" underscores its relevance in addressing contemporary scientific challenges while adhering to safety and sustainability paradigms.

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